![molecular formula C17H16O2S B15245625 2-[3-(2-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15245625.png)
2-[3-(2-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(2-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes. It features a methoxyphenyl group and a thiobenzaldehyde moiety, making it a compound of interest in various chemical and pharmaceutical research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde typically involves the reaction of 2-methoxybenzaldehyde with thiobenzaldehyde under specific conditions. One common method includes the use of a base catalyst to facilitate the condensation reaction between the aldehyde groups .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds such as 2-methoxybenzaldehyde and thiobenzaldehyde. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(2-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: 2-[3-(2-Methoxyphenyl)-3-oxopropyl]thiobenzoic acid.
Reduction: 2-[3-(2-Methoxyphenyl)-3-hydroxypropyl]thiobenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[3-(2-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[3-(2-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The methoxyphenyl group may also contribute to its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Methoxyphenyl)propionic acid: Shares the methoxyphenyl group but differs in the presence of a carboxylic acid group instead of an aldehyde.
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: Contains a methoxyphenyl group and a furochromen moiety, making it structurally different but functionally similar in some reactions.
Uniqueness
2-[3-(2-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde is unique due to its combination of a methoxyphenyl group and a thiobenzaldehyde moiety, which imparts distinct chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C17H16O2S |
|---|---|
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
2-[3-(2-methoxyphenyl)-3-oxopropyl]thiobenzaldehyde |
InChI |
InChI=1S/C17H16O2S/c1-19-17-9-5-4-8-15(17)16(18)11-10-13-6-2-3-7-14(13)12-20/h2-9,12H,10-11H2,1H3 |
Clave InChI |
QQQAHJQMAZSGEW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


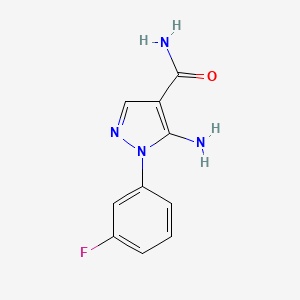
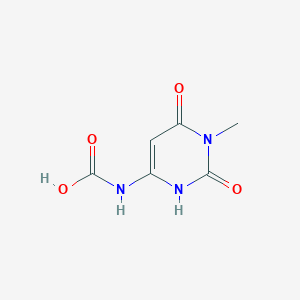

![2,4-Dichloropyrido[3,2-D]pyrimidine-6-carboxylic acid](/img/structure/B15245569.png)
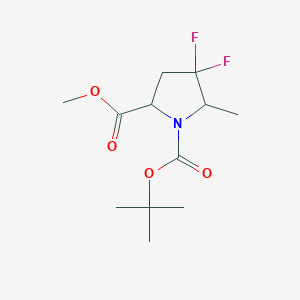
![[3,3'-Bi-1H-indol]-2(3H)-one, 3-(2-oxo-2-phenylethyl)-](/img/structure/B15245581.png)

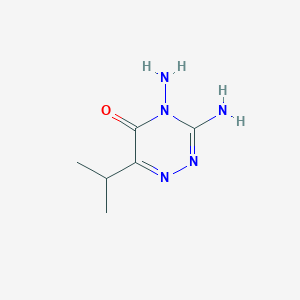
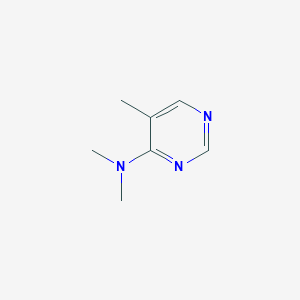
![4-[1-(2-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde](/img/structure/B15245602.png)
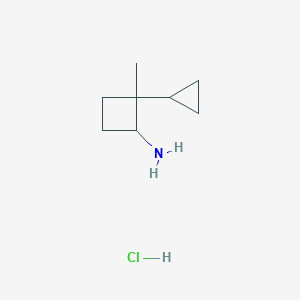
![3-(5-Thiophen-2-yl-[1,3,4]oxadiazol-2-yl)-pyridine](/img/structure/B15245633.png)


